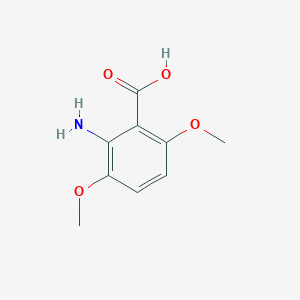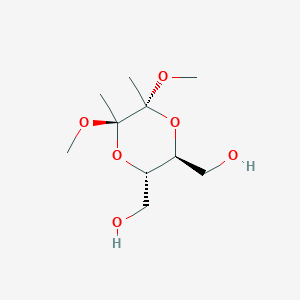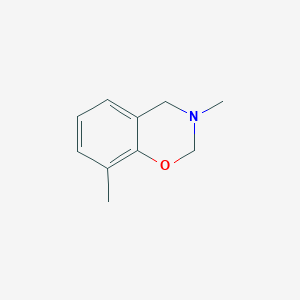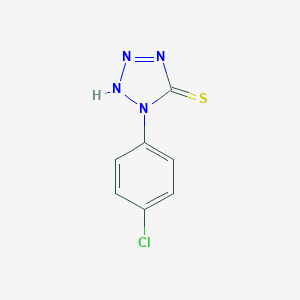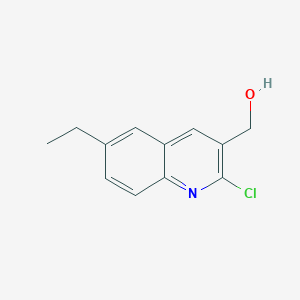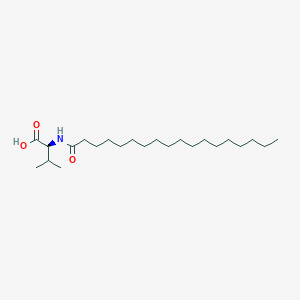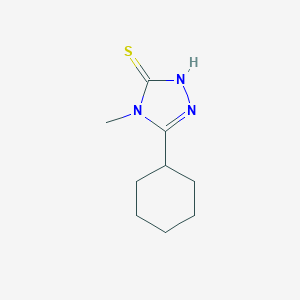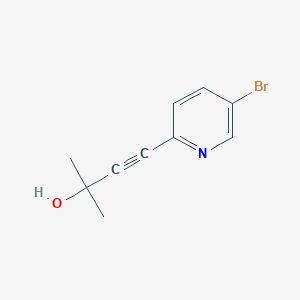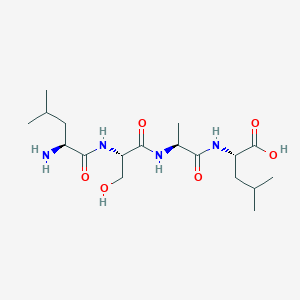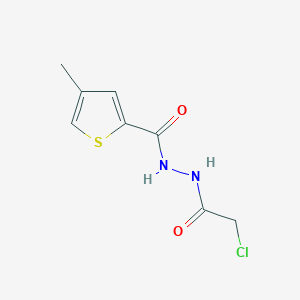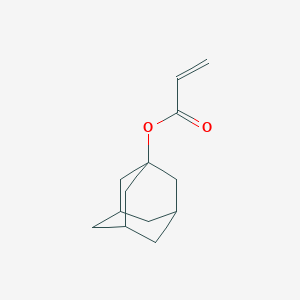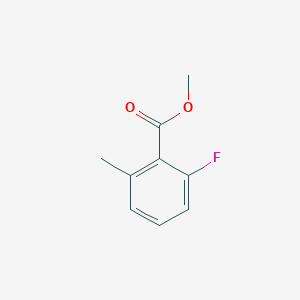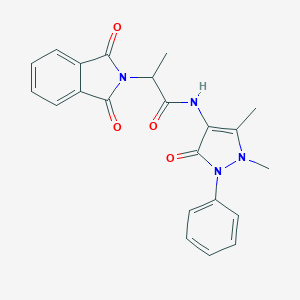
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide, commonly known as DPI, is a synthetic compound that has been widely used in scientific research. DPI has been found to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes and disease mechanisms.
作用機序
DPI exerts its effects by inhibiting the activity of NADPH oxidase, which is responsible for generating ROS in cells. By inhibiting NADPH oxidase, DPI can reduce the levels of ROS in cells, which can lead to a reduction in oxidative stress and inflammation.
生化学的および生理学的効果
DPI has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of ROS in cells, reduce inflammation, and induce apoptosis in cancer cells. DPI has also been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
DPI has several advantages for lab experiments. It is a potent and selective inhibitor of NADPH oxidase, making it a valuable tool for studying oxidative stress and inflammation in cells. DPI is also relatively stable and easy to use in experiments.
However, DPI also has some limitations. It can be toxic to cells at high concentrations, and its effects can be influenced by the cell type and experimental conditions. Therefore, careful optimization of DPI concentration and experimental conditions is necessary to obtain reliable results.
将来の方向性
There are several future directions for the use of DPI in scientific research. One potential application is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DPI has been shown to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for these diseases.
Another future direction is in the study of cancer. DPI has been found to induce apoptosis in cancer cells, and further research could explore its potential as a cancer therapy. Additionally, DPI could be used in combination with other cancer therapies to enhance their effectiveness.
Conclusion
In conclusion, DPI is a valuable tool for scientific research, with various biochemical and physiological effects. Its ability to inhibit NADPH oxidase makes it a potent inhibitor of oxidative stress and inflammation, and its neuroprotective and anti-cancer effects make it a promising candidate for future therapeutic applications.
合成法
DPI can be synthesized through a multi-step process that involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid with isatin, followed by the addition of propanoyl chloride. The resulting compound is then purified through column chromatography to obtain pure DPI.
科学的研究の応用
DPI has been extensively used in scientific research to study various cellular processes, including inflammation, apoptosis, and oxidative stress. DPI has been found to inhibit the activity of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidase, DPI can reduce oxidative stress and inflammation in cells.
特性
CAS番号 |
81217-02-9 |
|---|---|
製品名 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
分子式 |
C22H20N4O4 |
分子量 |
404.4 g/mol |
IUPAC名 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C22H20N4O4/c1-13-18(22(30)26(24(13)3)15-9-5-4-6-10-15)23-19(27)14(2)25-20(28)16-11-7-8-12-17(16)21(25)29/h4-12,14H,1-3H3,(H,23,27) |
InChIキー |
QABWXOJYSXLKMZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



